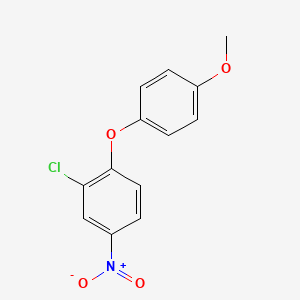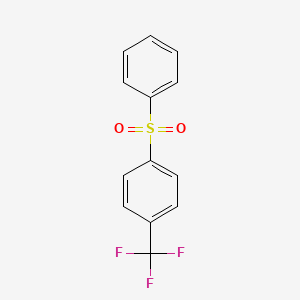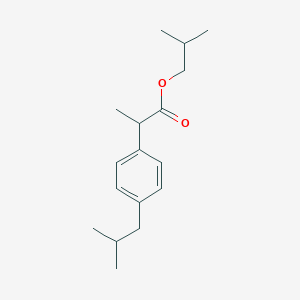
Ibuprofen, isobutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ibuprofen, isobutyl ester, is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its analgesic, antipyretic, and anti-inflammatory properties. The esterification of ibuprofen enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen, isobutyl ester, typically involves the esterification of ibuprofen with isobutanol. This reaction is catalyzed by acidic or enzymatic catalysts. One common method involves the use of sulfuric acid as a catalyst, where ibuprofen and isobutanol are refluxed together to form the ester.
Industrial Production Methods: Industrial production of this compound, often employs continuous-flow chemistry to enhance efficiency and yield. This method allows for precise control over reaction conditions, leading to a more consistent product. The use of biocatalysts, such as lipases, has also been explored to achieve greener and more sustainable production processes .
化学反応の分析
Types of Reactions: Ibuprofen, isobutyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ibuprofen and isobutanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products:
Hydrolysis: Ibuprofen and isobutanol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted esters depending on the nucleophile used
科学的研究の応用
Ibuprofen, isobutyl ester, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its enhanced bioavailability and potential therapeutic effects compared to ibuprofen.
Medicine: Explored for its potential use in drug formulations to improve solubility and absorption.
Industry: Utilized in the development of more efficient and sustainable production methods for pharmaceuticals
作用機序
The mechanism of action of ibuprofen, isobutyl ester, is similar to that of ibuprofen. It primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever .
類似化合物との比較
Ibuprofen: The parent compound, widely used as an NSAID.
Naproxen: Another NSAID with similar analgesic and anti-inflammatory properties.
Ketoprofen: An NSAID with similar therapeutic effects.
Uniqueness: Ibuprofen, isobutyl ester, stands out due to its enhanced solubility and bioavailability compared to ibuprofen. This makes it a valuable compound for pharmaceutical formulations where improved absorption is desired .
特性
CAS番号 |
64622-50-0 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC名 |
2-methylpropyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C17H26O2/c1-12(2)10-15-6-8-16(9-7-15)14(5)17(18)19-11-13(3)4/h6-9,12-14H,10-11H2,1-5H3 |
InChIキー |
IZQZIVHKRMBEMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



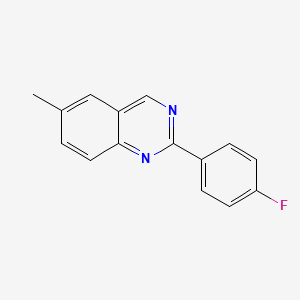
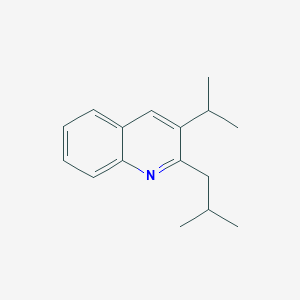
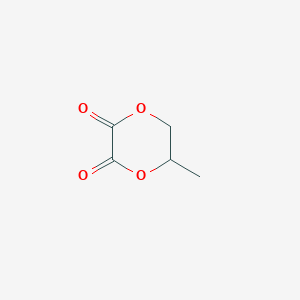
![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)
![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)

![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
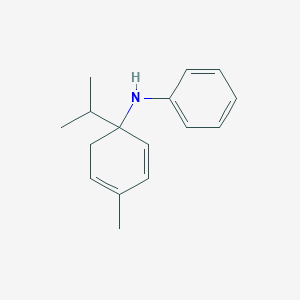
![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)
